Boc-Arg-SBzl HCl

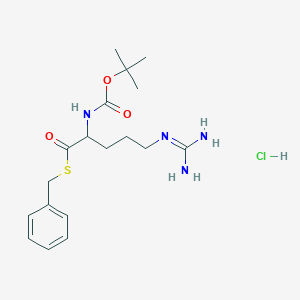

Description

Boc-Arg-SBzl HCl (CAS 79864-22-5) is a protected arginine derivative widely used in peptide synthesis and biochemical research. Its chemical formula is C₁₈H₂₈N₄O₃S·HCl, with a molecular weight of 416.97 g/mol . The compound features a tert-butoxycarbonyl (Boc) group protecting the α-amino group of arginine and a benzylthioester (SBzl) moiety at the carboxyl terminus. This design enhances stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection under mild acidic conditions .

Structure

2D Structure

Properties

IUPAC Name |

S-benzyl 5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O3S.ClH/c1-18(2,3)25-17(24)22-14(10-7-11-21-16(19)20)15(23)26-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,24)(H4,19,20,21);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMYMXWJQFBTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Arg-SBzl HCl typically involves the protection of the arginine amino group with a tert-butoxycarbonyl (Boc) group and the thiobenzyl esterification of the carboxyl group. The reaction conditions often include the use of acid labile protecting groups, such as Boc, which can be removed with trifluoroacetic acid (TFA) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) allows for high yields and purity of the final product .

Chemical Reactions Analysis

Enzymatic Cleavage by Serine Proteases

Boc-Arg-SBzl·HCl derivatives act as substrates for proteolytic enzymes. Recombinant human granzyme A demonstrates specific cleavage activity:

| Substrate | Kₘ (μM) | k<sub>cat</sub> (s⁻¹) | k<sub>cat</sub>/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| Z-Arg-SBzl | 76 | 12.3 | 162,000 |

| Boc-Ala-Ala-Arg-SBzl | 120 | 8.7 | 72,500 |

These kinetics suggest preferential cleavage at arginine’s C-terminal thioester bond, with Z-Arg-SBzl showing higher catalytic efficiency . Inhibitors like DCI reduce activity (k<sub>obs</sub>/[I] = 15 M⁻¹s⁻¹) via competitive binding .

Stability and Side Reactions

The compound’s guanidino group necessitates careful handling:

-

Self-cyclization : Prolonged exposure to bases (e.g., DIEA) induces intramolecular cyclization, forming δ-lactam byproducts (reduced by limiting base contact to <5 minutes) .

-

Oxidative degradation : Thioester groups degrade under prolonged air exposure, requiring storage at -20°C in anhydrous DMSO .

-

Acid sensitivity : Boc deprotection requires 2–4 M HCl/dioxane (30–45 minutes), avoiding trifluoroacetic acid to prevent thioester hydrolysis .

Synthetic Protocol Optimization

A validated synthesis route involves:

-

Coupling : Boc-Arg-OH·HCl + benzyl mercaptan → Boc-Arg-SBzl (DCC/HOBt, DMF, 0°C, 12 hours) .

-

Purification : Silica chromatography (CHCl₃:MeOH = 9:1) yields 20–85% product .

-

Quality control : HPLC (C18 column, 0.1% TFA/ACN gradient) confirms >95% purity .

Industrial-Scale Considerations

For large batches (>1 kg):

-

Continuous flow mixing : Reduces base contact time to <3 minutes, minimizing lactamization .

-

Co-solvent systems : DMF/THF (4:1) improves solubility at 25 mM concentrations .

-

In-process monitoring : Kaiser test ensures >99% coupling efficiency before resin cleavage .

This compound’s versatility in peptide synthesis and enzymatic studies underscores its importance in biochemistry, though precise control of reaction conditions remains critical to avoiding side reactions.

Data compiled from biochemical assays , synthetic protocols , and stability studies .

Scientific Research Applications

Scientific Research Applications of Boc-Arg-SBzl HCl

This compound is a protected arginine derivative widely utilized in scientific research across chemistry, biology, and medicine. It serves as a versatile building block in peptide synthesis, enzyme inhibition studies, and drug development. The compound's unique combination of tert-butoxycarbonyl (Boc) and thiobenzyl ester protective groups provides stability and ease of removal under specific conditions, making it particularly useful in solid-phase peptide synthesis (SPPS), where selective deprotection is crucial.

Applications

Peptide Synthesis: this compound is a building block in synthesizing peptides and proteins. The Boc group protects the arginine amino group, preventing unwanted side reactions during the coupling steps. The thiobenzyl ester group temporarily protects the carboxyl group and can be removed to yield the desired peptide.

Enzyme Inhibition Studies: This compound is used in studying enzyme mechanisms and inhibition. For example, Z-Arg-SBzl is used as a substrate to determine the residual enzyme activity of recombinant human granzyme A (rGranA) .

Drug Development: this compound is utilized in developing peptide-based drugs and therapeutic agents.

Synthesis and Production

The synthesis of this compound involves protecting the arginine amino group with a Boc group and thiobenzyl esterification of the carboxyl group. The reaction conditions often include using acid-labile protecting groups, such as Boc, which can be removed with trifluoroacetic acid (TFA). In industrial settings, the production follows similar synthetic routes on a larger scale, employing automated peptide synthesizers that facilitate the efficient coupling and deprotection steps. Solid-phase peptide synthesis (SPPS) is utilized to achieve high yields and purity of the final product.

Case Studies

Cyclic Peptide Synthesis: Direct aminolysis of peptide thioesters is a promising method for synthesizing cyclic peptides . For example, H-Glu-Ala-Phe-Tyr-Gly-SBzl was used to optimize head-to-tail cyclization, with acetonitrile chosen as the organic solvent for its UV absorption characteristics during LC-MS monitoring .

C-Terminal Residue Effects: The effect of the C-terminal residue on cyclization with direct aminolysis of thioester was tested using analogue peptides H-Ala-Tyr-Gly-Lys-Xxx-SBzl with different amino acids at the C-terminal. Cyclization with Ala, Asp, Cys, Gly, Lys, Met (O), and Ser as the C-terminal residue was completed within 72 hours, with >80% of the desired cyclic product observed in each case .

N-Terminal Residue Effects: When Ala, Asp, Glu, Gln, Gly, His, Met (O), Ser, Tyr, and Val were used at the N-terminal, low amounts of the hydrolysis byproduct (less than 10%) were formed, showing similar reactivity to N-cysteine in the direct aminolysis of benzyl thioester. However, when Asn, Leu, Phe, and Trp were used as N-terminal residues, prolonged cyclization time was needed, and the amount of hydrolysis byproducts increased .

Limitations and Considerations

Mechanism of Action

The mechanism of action of Boc-Arg-SBzl HCl involves its role as a protected arginine derivative in peptide synthesis. The Boc group protects the amino group of arginine, preventing unwanted side reactions during the coupling steps. The thiobenzyl ester group serves as a temporary protecting group for the carboxyl group, which can be removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Key Properties :

- Solubility : Soluble in dimethyl sulfoxide (DMSO) but poorly soluble in aqueous buffers .

- Storage : Stable at -20°C for 1 month and -80°C for 6 months in DMSO solutions; requires protection from freeze-thaw cycles .

- Purity : >98% by HPLC, with validated quality control (QC) data and safety documentation (SDS) available .

Boc-Arg-SBzl HCl is primarily employed in research settings for synthesizing arginine-containing peptides, particularly where controlled deprotection or thiol-reactive intermediates are needed .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares this compound with structurally related arginine derivatives:

| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Primary Applications |

|---|---|---|---|---|---|

| This compound | 79864-22-5 | 416.97 | Boc, SBzl | DMSO | Peptide synthesis, thiol ligation |

| Boc-D-Arg-OH·HCl·H₂O | 204070-00-8 | 328.80 | Boc, free carboxylate, D-configuration | Water/DMSO | Stereochemical studies, enzyme substrates |

| N-α-(t-Boc)-L-Arg-OH | 113712-06-4 | 274.32 | Boc, free carboxylate | Water/DMSO | Standard SPPS, antibody production |

Key Observations :

Molecular Weight and Reactivity: this compound has a higher molecular weight (416.97) compared to Boc-D-Arg-OH·HCl·H₂O (328.80) due to the bulky SBzl group. This group enables selective thiol-disulfide exchange reactions, which are absent in carboxylate-terminated analogues like Boc-D-Arg-OH .

Solubility and Handling :

- This compound’s poor aqueous solubility necessitates DMSO as a solvent, whereas Boc-D-Arg-OH·HCl·H₂O is water-compatible, simplifying in vitro assays .

- Both compounds require low-temperature storage, but this compound is more sensitive to freeze-thaw degradation, demanding stricter handling protocols .

Synthetic Utility :

Commercial and Regulatory Considerations

- Purity Standards : this compound is consistently supplied at >98% purity, matching industry benchmarks for peptide synthesis reagents .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Arg-SBzl HCl, and how can researchers validate its purity?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Boc-protected arginine. Purify via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Validate purity (>95%) via analytical HPLC and confirm mass with ESI-MS or MALDI-TOF .

- Key Data : Retention time (HPLC), molecular ion peak (MS), and absence of byproducts (e.g., deprotected arginine or benzyl thiol adducts) .

Q. How should this compound be characterized spectroscopically?

- Methodology :

- NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and benzyl thioester (δ ~7.3 ppm for aromatic protons).

- FT-IR : Detect C=O stretches (Boc group, ~1680 cm⁻¹) and S–Bzl bonds (~650 cm⁻¹).

- Mass Spec : Exact mass verification (e.g., [M+H]+ for C₁₉H₂₉N₄O₃SCl) .

Q. What purification strategies are effective for this compound?

- Methodology :

- Liquid-Liquid Extraction : Use ethyl acetate and brine to remove unreacted reagents.

- Crystallization : Optimize solvent mixtures (e.g., dichloromethane/hexane) for high recovery .

Advanced Research Questions

Q. How can coupling efficiency of this compound in SPPS be optimized to minimize racemization?

- Methodology :

- Activation : Use HOBt/DIC or OxymaPure/DIC to reduce racemization.

- Temperature : Conduct reactions at 0–4°C to slow base-induced epimerization .

Q. What analytical approaches resolve contradictions in reported stability data for this compound under acidic conditions?

- Methodology :

- Stability Studies : Incubate the compound in TFA/water (pH 1–3) at 25°C and 37°C. Analyze degradation products via LC-MS .

- Comparative Analysis : Cross-reference studies using systematic review frameworks (e.g., PRISMA) to identify protocol variations (e.g., solvent purity, temperature control) .

Q. How can researchers mitigate side reactions (e.g., thioester hydrolysis) during this compound storage?

- Methodology :

- Storage : Use desiccants and argon-filled vials at –20°C.

- Stabilizers : Add 1% TCEP to prevent disulfide formation .

Q. What strategies validate the reproducibility of this compound synthesis across laboratories?

- Methodology :

- Interlab Studies : Share protocols via platforms like Zenodo, with strict adherence to reaction scales and equipment calibration .

- Statistical Analysis : Use ANOVA to compare yields/purity across trials and identify outliers (e.g., solvent lot variability) .

Q. How can this compound be integrated into complex peptide sequences without compromising solubility?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.